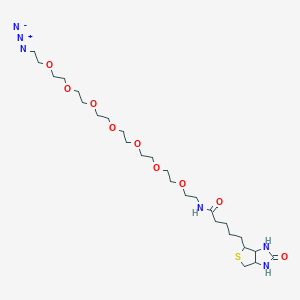

alpha-Biotin-omega-azido hepta(ethylene glycol)

説明

BenchChem offers high-quality alpha-Biotin-omega-azido hepta(ethylene glycol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Biotin-omega-azido hepta(ethylene glycol) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMFFURCOFOFGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48N6O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of Biotin-PEG7-Azide

An In-depth Technical Guide to Biotin-PEG7-Azide: Properties, Applications, and Protocols

Abstract

Biotin-PEG7-Azide is a heterobifunctional linker that has become an indispensable tool in modern biochemistry, drug development, and diagnostics. It ingeniously combines three critical chemical moieties: a high-affinity biotin group for selective binding to streptavidin and avidin proteins; a hydrophilic seven-unit polyethylene glycol (PEG) spacer that enhances aqueous solubility and provides spatial separation; and a terminal azide group that serves as a reactive handle for "click chemistry." This guide provides a comprehensive technical overview of Biotin-PEG7-Azide, detailing its physicochemical properties, mechanisms of action, and key applications. By synthesizing field-proven insights with established scientific principles, this document serves as a resource for researchers and developers, offering detailed experimental protocols and explaining the causality behind critical methodological choices to ensure robust and reproducible results.

Introduction: The Architecture of a Versatile Linker

The power of Biotin-PEG7-Azide lies in its modular design, which addresses several fundamental challenges in bioconjugation. Historically, the low aqueous solubility of biotin and the lack of specific, high-yield conjugation chemistries limited the scope and efficiency of labeling experiments. Biotin-PEG7-Azide overcomes these hurdles through its unique trifunctional structure.

-

The Biotin Moiety: This vitamin (B7) exhibits one of the strongest known non-covalent interactions in nature with the protein streptavidin (and avidin), with a dissociation constant (Kd) in the femtomolar range. This near-irreversible binding forms the basis of countless detection and purification systems.

-

The PEG7 Spacer: The seven-unit discrete polyethylene glycol (dPEG®) linker is not merely a spacer; it is a critical functional component. This hydrophilic chain imparts significant water solubility to the entire molecule, preventing the aggregation and precipitation often seen with biotinylated biomolecules.[1][2] Furthermore, as a single, defined molecular weight spacer (30.7 Å), it ensures batch-to-batch consistency and predictable spatial positioning between the biotin and the target molecule, which is crucial for minimizing steric hindrance and maintaining biological activity.[3][4]

-

The Azide Group: This terminal functional group is the gateway to click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide can react with alkyne-containing molecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition, enabling the precise and stable covalent labeling of target biomolecules.[2][5]

Caption: Modular components of the Biotin-PEG7-Azide linker.

Physicochemical Properties

The precise and consistent chemical nature of Biotin-PEG7-Azide is fundamental to its reliability in experimental settings. Unlike traditional polymer PEGs, which are a mixture of different chain lengths, the use of a discrete PEG (dPEG®) means that every molecule has the exact same composition. This eliminates analytical variability and simplifies the characterization of the final conjugate.[2][4][6]

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₄₈N₆O₉S | [3][4][7][8] |

| Molecular Weight | 620.76 g/mol (typical) | [3][5][8] |

| 620.8 g/mol | [7] | |

| 620.32 g/mol | [4] | |

| CAS Number | 1334172-75-6 | [3][4][7][8] |

| Purity | >90% to >98% | [3][4][7][8] |

| Appearance | Solid or viscous liquid | [3] |

| Spacer Length | 27 atoms, 30.7 Å | [2][4] |

| Solubility | Good solubility in aqueous solutions and organic solvents like DMSO, DMAC, and Methylene Chloride. | [1][2][4] |

| Storage Conditions | -20°C, protect from moisture. | [3][4][7] |

Causality Behind Properties:

-

High Purity: A high purity level (>95%) is essential to prevent side reactions and ensure that the observed biological effect is solely due to the intended conjugate.

-

Solubility: The hydrophilic PEG7 linker is the primary driver of aqueous solubility. This is a critical design choice, as it allows for bioconjugation reactions to be performed in physiological buffers, minimizing the use of organic co-solvents that could denature sensitive proteins or other biomolecules.[1]

-

Storage: The reagent is stored at -20°C under an inert atmosphere because PEG compounds can be hygroscopic, and the azide group can be sensitive to degradation over time, especially in the presence of reducing agents.[2] Letting the vial come to room temperature before opening prevents condensation of atmospheric moisture inside the container.[2]

Mechanism of Action & Key Applications

The utility of Biotin-PEG7-Azide stems from two distinct, orthogonal chemical functionalities: the biotin-streptavidin interaction and the azide-alkyne cycloaddition.

The Biotin-Streptavidin Interaction

This interaction is the cornerstone of many affinity-based applications. Once a target molecule is labeled with Biotin-PEG7-Azide, it can be detected, captured, or immobilized using streptavidin-coated surfaces, beads, or enzymes. The strength and specificity of this bond allow for the efficient pull-down of target proteins from complex cellular lysates or the immobilization of biomolecules for surface plasmon resonance (SPR) or ELISA-based assays.[2][4]

Caption: Biotinylated target molecule binding to a streptavidin tetramer.

Azide-Alkyne Cycloaddition (Click Chemistry)

The azide group allows for covalent conjugation to a molecule containing a terminal alkyne or a strained cyclooctyne. This reaction is highly specific and does not interfere with other functional groups typically found in biological systems, such as amines or carboxyls.[5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It requires a copper(I) catalyst to proceed efficiently at room temperature. It is ideal for labeling purified proteins, nucleic acids, or small molecules.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide without the need for a cytotoxic copper catalyst.[2][5] This makes SPAAC the preferred method for applications in living cells or whole organisms.

Caption: Workflow for labeling an alkyne-modified molecule.

Key Applications

The dual functionality of Biotin-PEG7-Azide enables its use in a wide array of sophisticated applications:

-

Proteomics and Pull-Down Assays: Labeling alkyne-modified proteins for subsequent capture on streptavidin beads to identify binding partners or verify enzymatic activity.[2][4]

-

Affinity Purification: Efficiently isolating and purifying target biomolecules from complex mixtures.[2][6]

-

Immunoassays (ELISA): Immobilizing biotinylated antigens or antibodies onto streptavidin-coated plates for sensitive detection.[2][4]

-

PROTAC Development: Serving as a versatile PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[5]

-

Surface Functionalization: Attaching biotin to surfaces functionalized with alkyne groups for the development of biosensors and microarrays.[6]

Experimental Protocols

Scientific integrity demands protocols that are self-validating. The following methodologies are designed to be robust and include critical checkpoints.

General Handling and Storage

-

Storage: Upon receipt, store the reagent at -20°C, protected from light and moisture.[3][4][7]

-

Handling: Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture from condensing on the cold solid.[2] PEG reagents can be hygroscopic; minimize exposure to air.[2]

-

Stock Solutions: Prepare stock solutions in an anhydrous solvent such as DMSO or DMF. For example, dissolve 5 mg of Biotin-PEG7-Azide in 805 µL of DMSO to create a 10 mM stock solution. Store stock solutions in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol: Labeling an Alkyne-Modified Protein via CuAAC

This protocol describes the labeling of a 5 mg/mL solution of a purified protein containing a single alkyne-modified amino acid.

1. Reagent Preparation:

- Protein Solution: Prepare 100 µL of the alkyne-modified protein at 5 mg/mL in a phosphate-buffered saline (PBS), pH 7.4.

- Biotin-PEG7-Azide: Prepare a 10 mM stock solution in DMSO as described above.

- Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

- Sodium Ascorbate: Prepare a 250 mM stock solution in deionized water. Crucially, this solution must be made fresh immediately before use , as ascorbate oxidizes rapidly in solution.

- TBTA Ligand: Prepare a 10 mM stock in DMSO. TBTA is a copper-chelating ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

2. Labeling Reaction:

- To the 100 µL protein solution, add 2 µL of the 10 mM Biotin-PEG7-Azide stock (a 5-10 fold molar excess is a good starting point). Mix gently by pipetting.

- Add 2 µL of the 50 mM Copper(II) Sulfate solution.

- Add 2 µL of the 10 mM TBTA solution and mix.

- Initiate the reaction by adding 4 µL of the freshly prepared 250 mM Sodium Ascorbate. The final volume is ~110 µL.

- Incubate the reaction at room temperature for 1-2 hours, protected from light.

3. Purification and Validation:

- Purification: Remove excess, unreacted biotin reagent and copper using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS. This step is critical to prevent interference in downstream applications.

- Validation: Confirm successful labeling using SDS-PAGE followed by a Western blot with a streptavidin-HRP conjugate. A band should appear at the molecular weight of the protein, confirming the presence of biotin. Mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the Biotin-PEG7-Azide moiety.

Conclusion

Biotin-PEG7-Azide is a powerful and precisely engineered chemical tool that provides researchers with a reliable method for biotinylating a wide range of biomolecules and surfaces. Its discrete PEG linker enhances solubility and provides critical spatial control, while the azide handle opens the door to the highly efficient and specific world of click chemistry. By understanding the distinct roles of each of its components and following robust, validated protocols, scientists and drug developers can leverage this reagent to advance their research in areas from basic proteomics to the development of novel therapeutics like PROTACs. The continued application of such well-defined linkers will undoubtedly fuel future innovations in bioconjugation and molecular biology.

References

-

Biotin-dPEG®₇-azide. Amerigo Scientific. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Biotin-dPEG 7-azide 1334172-75-6 [sigmaaldrich.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biotin-dPEG®₇-azide - Amerigo Scientific [amerigoscientific.com]

- 7. Biotin-PEG7-azide, 1334172-75-6 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

Navigating the Solution: A Technical Guide to the Solubility of Biotin-PEG7-Azide in DMSO vs. Water

Introduction: The Critical Role of Solubility in Bioconjugation

In the landscape of modern drug development and molecular biology, the precise and efficient labeling of biomolecules is paramount. Heterobifunctional linkers, such as Biotin-PEG7-Azide, are cornerstone reagents in this field, enabling researchers to connect the powerful biotin-streptavidin affinity system with the versatile azide group for "click chemistry" applications.[1] The success of any experiment involving these linkers—from protein labeling and purification to targeted drug delivery—hinges on a fundamental, yet often overlooked, parameter: solubility. Understanding and mastering the solubility of Biotin-PEG7-Azide in different solvent systems is not merely a preparatory step; it is a critical determinant of reaction efficiency, reproducibility, and the overall validity of experimental outcomes.

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Biotin-PEG7-Azide, with a specific focus on two commonly used solvents: dimethyl sulfoxide (DMSO) and water. We will explore the physicochemical principles governing its solubility, provide comparative data, and offer validated protocols for its dissolution and use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of Biotin-PEG7-Azide in their work.

Deconstructing Biotin-PEG7-Azide: A Tale of Three Moieties

The solubility profile of Biotin-PEG7-Azide is a direct consequence of the interplay between its three constituent chemical moieties: the biotin head group, the polyethylene glycol (PEG) spacer, and the terminal azide group.[2]

-

Biotin: This vitamin (Vitamin H) is characterized by a fused ring structure that, while possessing some polar groups, is largely hydrophobic and exhibits limited solubility in aqueous solutions at neutral pH.[2][3] However, it is readily soluble in organic solvents like DMSO.[3]

-

PEG7 Linker: The seven-unit polyethylene glycol spacer is the key to modulating the molecule's overall physicochemical properties. PEG is a highly hydrophilic and flexible polymer, and its inclusion in the linker structure significantly enhances the aqueous solubility of the otherwise sparingly soluble biotin moiety.[][5] Longer PEG chains generally correlate with increased water solubility.[2]

-

Azide Group (-N3): This functional group is the reactive handle for click chemistry. While it introduces a degree of polarity, its impact on the overall solubility of the molecule is minimal compared to the contributions of the biotin and PEG7 components.[2]

The amalgamation of a hydrophobic biotin head with a hydrophilic PEG tail results in an amphipathic molecule. This dual nature dictates its behavior in different solvents.

Comparative Solubility: DMSO vs. Water

The distinct chemical properties of DMSO and water lead to significant differences in their capacity to dissolve Biotin-PEG7-Azide.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[6] Its versatility makes it an exceptional solvent for Biotin-PEG7-Azide. The mechanism of its solvating power lies in its molecular structure. The highly polar sulfoxide group can effectively interact with the polar components of the linker, while the two methyl groups provide a nonpolar character that can accommodate the hydrophobic biotin ring. This amphipathic nature allows DMSO to effectively break down the intermolecular forces in solid Biotin-PEG7-Azide, leading to high solubility.

Product data sheets for discrete PEG (dPEG®) versions of Biotin-PEG7-azide and related compounds consistently list DMSO as a recommended solvent.[7][8][9]

Water: The Biological Milieu

As the universal biological solvent, the aqueous solubility of any bioconjugation reagent is of paramount importance. The presence of the PEG7 linker is specifically designed to confer water-soluble characteristics to the biotin-azide conjugate.[2] The ether oxygens in the PEG chain readily form hydrogen bonds with water molecules, creating a hydration shell that facilitates dissolution. Product information for a discrete PEG version of Biotin-PEG7-azide explicitly describes it as "water-soluble."[7]

However, the term "water-soluble" can be qualitative. The hydrophobic nature of the biotin moiety can still impose limitations, especially at high concentrations. For related compounds, such as Biotin-azide without a PEG spacer, aqueous solubility is noted to be "sparingly" or "limited".[8][10] The addition of the PEG linker dramatically improves this, but for achieving high-concentration stock solutions, a co-solvent strategy is often optimal.

Quantitative Solubility Data

While precise, publicly available quantitative solubility values for Biotin-PEG7-Azide are limited, data from closely related compounds provide a strong indication of its solubility profile.

| Compound | Solvent | Solubility | pH |

| Biotin-PEG3-Azide | DMSO | 44.45 mg/mL | Not Specified |

| Biotin-PEG3-Azide | Water | 44.45 mg/mL | Not Specified |

| Biotin-azide (no PEG) | DMSO | ~5 mg/mL | Not Specified |

| Biotin-azide (no PEG) | 1:1 DMSO:PBS | ~0.5 mg/mL | 7.2 |

Note: This data is compiled from publicly available information for related compounds and should be used as a guideline.[2][10] It is always recommended to perform pilot solubility tests for your specific experimental conditions.

Experimental Protocols

The following protocols provide step-by-step methodologies for dissolving Biotin-PEG7-Azide and for empirically determining its solubility in a solvent of choice.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard and recommended method for preparing a stock solution of Biotin-PEG7-Azide for use in subsequent bioconjugation reactions.

Rationale: Dissolving the reagent in DMSO first ensures complete solubilization and minimizes the risk of precipitation when diluting into aqueous buffers. DMSO is miscible with water, facilitating the preparation of homogenous working solutions.[6]

Materials:

-

Biotin-PEG7-Azide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

Methodology:

-

Equilibration: Allow the vial of Biotin-PEG7-Azide to come to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of Biotin-PEG7-Azide in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the mixture vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but avoid excessive heat.

-

Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Solubility using the Shake-Flask Method

This protocol outlines a general method for determining the thermodynamic solubility of Biotin-PEG7-Azide in a specific solvent.[11]

Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[11] By creating a saturated solution and measuring the concentration of the dissolved solute, a quantitative solubility value can be obtained.

Materials:

-

Biotin-PEG7-Azide

-

Solvent of interest (e.g., deionized water, PBS, DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

End-over-end rotator

-

High-speed centrifuge

-

Spectrophotometer or HPLC system for quantification

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Biotin-PEG7-Azide to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes.[2]

-

-

Equilibration:

-

Place the tube on an end-over-end rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[2]

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.[2]

-

-

Quantification:

-

Carefully collect a known volume of the supernatant, being cautious not to disturb the pellet.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

-

Quantify the concentration of Biotin-PEG7-Azide in the diluted supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of Biotin-PEG7-Azide in the chosen solvent at the specified temperature.

-

Solvent Selection Workflow

The choice between direct dissolution in an aqueous buffer and the use of a DMSO stock solution depends on the required concentration and the sensitivity of the biological molecules in the experiment to residual DMSO. The following diagram illustrates a decision-making workflow.

Caption: Decision workflow for selecting the appropriate solvent for Biotin-PEG7-Azide.

Conclusion and Best Practices

The solubility of Biotin-PEG7-Azide is a nuanced interplay of its constituent parts, resulting in excellent solubility in DMSO and good, PEG-enhanced solubility in aqueous solutions. For the vast majority of applications, the most reliable and reproducible method for preparing this reagent is to first create a concentrated stock solution in anhydrous DMSO. This stock can then be diluted into the appropriate aqueous reaction buffer, minimizing the final concentration of DMSO to a level that is well-tolerated by most biological systems.

Key Takeaways and Recommendations:

-

DMSO is the solvent of choice for preparing high-concentration stock solutions of Biotin-PEG7-Azide.

-

The PEG7 linker confers significant water solubility, allowing for direct dissolution in aqueous buffers at lower concentrations.

-

Always allow the solid reagent to equilibrate to room temperature before opening to prevent moisture contamination.

-

For critical applications, it is advisable to empirically determine the solubility in your specific buffer system using a method such as the shake-flask protocol.

-

When using a DMSO stock solution, ensure the final concentration of DMSO in your reaction is compatible with the stability and function of your biomolecules.

By adhering to these principles and protocols, researchers can ensure the consistent and effective use of Biotin-PEG7-Azide, paving the way for successful and reproducible bioconjugation outcomes.

References

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Al-Achi, A., & Gupta, M. R. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(7), 2054-2061. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Wikipedia. (2024). Dimethyl sulfoxide. Wikipedia. [Link]

-

BPS Bioscience. (2012). Data Sheet Biotin-PEG11-Azide. BPS Bioscience. [Link]

-

Science.gov. solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]

-

Gaylord Chemical. DMSO Physical Properties. Gaylord Chemical. [Link]

-

MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

-

AxisPharm. (2024). Ultimate Guide to Choosing the Right Biotin PEG Linker. AxisPharm. [Link]

-

Lund University. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein-Ligand Binding Kinetics via Solvent Viscosity Effects. Lund University Research Portal. [Link]

-

ResearchGate. (2025). Which concentration of DMSO is the best for making the biotin solution?. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. goldbio.com [goldbio.com]

- 5. purepeg.com [purepeg.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. scispace.com [scispace.com]

understanding bioorthogonal chemistry with biotin-azide linkers

An In-Depth Technical Guide to Bioorthogonal Chemistry with Biotin-Azide Linkers

Foreword: The Chemist's Lens on Living Systems

In the intricate theater of the cell, observing the actors—proteins, glycans, lipids, and nucleic acids—in their native habitat has long been a central challenge. Traditional methods often require harsh conditions that disrupt the very processes we aim to study. Bioorthogonal chemistry provides a revolutionary solution: the ability to conduct specific, tailored chemical reactions within living systems without interfering with their innate biochemical machinery.[1][2] This guide delves into one of the most powerful toolsets in the bioorthogonal arsenal: the biotin-azide linker. We will explore the fundamental principles, compare the dominant ligation chemistries, and provide field-proven protocols to empower researchers, scientists, and drug development professionals to harness this technology for transformative insights.[3][4][5]

Chapter 1: The Core Components - A Tale of a Tag and a Handle

At the heart of this methodology are two molecular players, each chosen for its unique and powerful properties: the azide, a bioorthogonal chemical handle, and biotin, an unparalleled affinity tag. The linker is the crucial bridge that brings them together.

The Azide (N₃): The Quintessential Bioorthogonal Handle

The azide group is the cornerstone of many bioorthogonal reactions due to its exceptional properties. It is virtually absent from biological systems, making it a truly abiotic functional group.[] Its small size minimizes potential perturbation of the biomolecule it is attached to, and it remains stable in aqueous environments while being poised for highly specific reactivity with a partner functional group.[7] This combination of stability and selective reactivity is the essence of a bioorthogonal handle.

Biotin (Vitamin B7): The Ultimate Affinity Tag

Biotin's utility stems from its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, K_d ≈ 10⁻¹⁵ M).[8] This bond is one of the strongest known in nature, forming rapidly and withstanding harsh washing conditions. This makes biotin an ideal tag for a multitude of applications, including affinity purification, western blotting, and fluorescence microscopy, where biotinylated molecules can be robustly captured or detected using streptavidin conjugates.[9][]

The Biotin-Azide Linker: A Versatile Bridge

A biotin-azide linker covalently connects these two moieties. The linker itself is not merely a spacer; its chemical structure is critical for experimental success.

-

Solubility and Steric Hindrance: Many linkers incorporate polyethylene glycol (PEG) units. These hydrophilic chains enhance the water solubility of the often-hydrophobic biotin and its reaction partners.[11][12] The linker also extends the biotin tag away from the target biomolecule, reducing steric hindrance and ensuring efficient binding to the deep biotin-binding pocket of streptavidin.[13]

-

Cleavability: The strength of the biotin-streptavidin interaction can be a double-edged sword. While ideal for capture, it makes the elution of biotinylated molecules difficult, often requiring harsh, denaturing conditions that are incompatible with downstream analyses like mass spectrometry.[14][15] To overcome this, cleavable linkers have been developed. These linkers contain moieties—such as a disulfide bond (cleaved by reducing agents), a diazo group (cleaved by sodium dithionite), or a photocleavable group—that can be selectively broken under mild conditions, allowing for the release of the captured biomolecule while the biotin tag remains bound to the streptavidin resin.[9][16][17]

Chapter 2: The Ligation Chemistries - Forging the Covalent Bond

With a biomolecule of interest metabolically or chemically tagged with one chemical group (e.g., an alkyne or phosphine) and a biotin-azide probe in hand, the next step is to covalently link them. Three primary bioorthogonal reactions have emerged as the workhorses for this task.

The Staudinger Ligation: The Metal-Free Pioneer

The Staudinger ligation is a modification of the classic Staudinger reaction, ingeniously adapted for biological settings.[18] It forges a stable amide bond between an azide and a specifically engineered triarylphosphine bearing an ortho-ester group that acts as an electrophilic trap.[18]

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the phosphine on the azide, which releases dinitrogen gas (N₂) to form a reactive aza-ylide intermediate.[18] In the classic Staudinger reaction, this intermediate would simply be hydrolyzed by water to form an amine and a phosphine oxide. However, in the Staudinger ligation, the strategically placed ester trap on the phosphine reagent intercepts the aza-ylide. This intramolecular reaction is far more rapid than the competing intermolecular hydrolysis, leading to a cyclized intermediate that rearranges to form a stable amide bond, covalently linking the two molecules.[][18][19]

Caption: Mechanism of the traceless Staudinger Ligation.

Experimental Protocol: Biotinylation of Azide-Modified Protein via Staudinger Ligation

This protocol describes the labeling of a purified protein containing an azide group with a phosphine-biotin conjugate.[20]

-

Protein Preparation: Dissolve the azide-modified protein in a suitable aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. Causality: The reaction proceeds efficiently in aqueous buffers under physiological pH, ensuring protein stability.

-

Reagent Preparation: Prepare a 10 mM stock solution of the phosphine-biotin reagent (e.g., Biotin-PEG4-Phosphine) in a water-miscible organic solvent like DMSO.

-

Ligation Reaction: Add the phosphine-biotin stock solution to the protein solution to achieve a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein). Causality: Using a molar excess of the phosphine reagent drives the reaction to completion.

-

Incubation: Incubate the reaction mixture for 12-24 hours at room temperature or 4°C. The reaction can be monitored by mass spectrometry to confirm the mass shift corresponding to the addition of the biotin-phosphine moiety. Causality: The slower kinetics of the Staudinger ligation necessitate longer incubation times to achieve high labeling efficiency.

-

Removal of Excess Reagent: After the reaction is complete, remove the unreacted phosphine-biotin and the phosphine oxide byproduct using a desalting column, dialysis, or size-exclusion chromatography. Causality: Purification is essential to prevent interference from free biotin in downstream streptavidin-based applications.

-

Verification: Confirm biotinylation via a Western blot using a streptavidin-HRP conjugate or by mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Gold Standard

CuAAC is the archetypal "click" reaction. It involves a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide, which rapidly and specifically forms a stable 1,4-disubstituted triazole linkage.[21][22]

Causality of the Mechanism: The copper(I) catalyst is essential. It coordinates with the terminal alkyne, significantly lowering its pKa and forming a copper-acetylide intermediate. This activated intermediate readily reacts with the azide group, leading to the formation of a six-membered metallacycle. This intermediate then undergoes reductive elimination to regenerate the copper(I) catalyst and yield the stable triazole product. The catalytic cycle allows the reaction to proceed with exceptional speed and efficiency under mild, aqueous conditions.[22] Because copper(I) is easily oxidized, the reaction is typically run with a copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate and maintain the active Cu(I) species in situ.

Caption: Simplified mechanism of the CuAAC reaction.

Experimental Protocol: CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate

This protocol details the biotinylation of proteins metabolically labeled with an alkyne-containing amino acid (e.g., L-homopropargylglycine, HPG) in a cell lysate.[11][23]

-

Cell Lysis: Lyse cells containing the alkyne-labeled proteins in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation and determine the total protein concentration.

-

Reagent Premix Preparation (The "Click Cocktail"): Prepare a premix of the catalytic components immediately before use to ensure maximum activity. For a 1 mL final reaction volume, add in the following order:

-

Biotin-Azide: Add to the protein lysate (e.g., 1 mg total protein) to a final concentration of 50-100 µM.

-

Copper(II) Sulfate (CuSO₄): Add from a stock solution to a final concentration of 100 µM.

-

Copper-chelating Ligand (e.g., THPTA): Add from a stock solution to a final concentration of 500 µM (maintaining a 5:1 ligand-to-copper ratio). Causality: The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, and reduces copper-mediated protein damage, thereby increasing reaction efficiency and biocompatibility.

-

-

Reaction Initiation: Initiate the click reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 1-2.5 mM.[11] Vortex briefly to mix. Causality: Sodium ascorbate is the reducing agent that converts Cu(II) to the catalytically active Cu(I) state.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Downstream Processing: The biotinylated proteins are now ready for enrichment. This is typically done by adding streptavidin-conjugated magnetic beads to the lysate, incubating to allow binding, washing away non-biotinylated proteins, and finally eluting the captured proteins for analysis (e.g., by mass spectrometry).[24]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

SPAAC was developed to overcome the primary limitation of CuAAC: copper-induced cytotoxicity. This reaction eliminates the need for a metal catalyst by using a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[25][26]

Causality of the Mechanism: The high degree of ring strain in cyclooctynes (e.g., dibenzocyclooctyne, DBCO) significantly lowers the activation energy of the cycloaddition reaction with an azide.[27] The release of this ring strain provides the thermodynamic driving force for the reaction to proceed spontaneously and rapidly at physiological temperatures, forming a stable triazole linkage without any catalyst.[] This makes SPAAC the preferred method for labeling biomolecules on the surface of or inside living cells.[27][29]

Caption: Mechanism of the catalyst-free SPAAC reaction.

Experimental Protocol: SPAAC Labeling of Live Cell Surface Glycans

This protocol outlines the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by live-cell biotinylation via SPAAC.[11][25]

-

Metabolic Labeling: Culture adherent mammalian cells (e.g., HeLa) to the desired confluency. Replace the standard culture medium with a medium containing an azide-modified sugar precursor (e.g., 25-50 µM peracetylated N-azidoacetylmannosamine, Ac₄ManNAz, for sialic acid labeling). Incubate the cells for 24-48 hours under standard conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide sugar into cell-surface glycoconjugates.[25]

-

Cell Preparation: Gently wash the cells twice with warm, serum-free medium or PBS to remove unincorporated azide sugar.

-

Live-Cell Labeling: Incubate the live cells with a cyclooctyne-biotin conjugate (e.g., 25 µM DBCO-Biotin) in serum-free medium for 30-60 minutes at 37°C.[11] Causality: The reaction is performed on live cells in their normal culture environment, highlighting the biocompatibility of SPAAC.

-

Washing: Wash the cells three times with PBS to remove excess, unreacted DBCO-Biotin reagent. Causality: Thorough washing is critical to minimize non-specific binding and reduce background in subsequent detection steps.

-

Analysis: The cells are now ready for downstream analysis. They can be:

-

Visualized: Fixed, permeabilized, and stained with a fluorescently labeled streptavidin conjugate for imaging by fluorescence microscopy.

-

Analyzed by Flow Cytometry: Stained with a fluorescent streptavidin conjugate and analyzed to quantify the extent of labeling.

-

Enriched for Proteomics: Lysed, and the biotinylated glycoproteins can be enriched using streptavidin beads for identification by mass spectrometry.

-

Chapter 3: Strategic Considerations and Data Interpretation

Choosing the right ligation chemistry is a critical decision dictated by the experimental context.

Comparative Analysis of Ligation Chemistries

| Feature | Staudinger Ligation | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Biocompatibility | Excellent (metal-free) | Moderate (copper toxicity is a concern for live cells) | Excellent (metal-free, ideal for in vivo)[27] |

| Reaction Kinetics | Slow (hours to days)[26] | Very Fast (minutes to hours) | Fast (minutes to hours), generally slower than CuAAC[25] |

| Primary Reactants | Azide + Engineered Phosphine | Azide + Terminal Alkyne | Azide + Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst Required | None | Copper(I) | None |

| Ideal Applications | Labeling of purified biomolecules in vitro, situations where metals must be avoided. | Labeling in cell lysates, fixed cells, in vitro bioconjugation.[11] | Live-cell imaging, in vivo labeling, surface modification.[29] |

| Key Limitation | Slow kinetics, potential phosphine oxidation. | Copper cytotoxicity.[30] | Bulkier alkyne reagents may cause steric hindrance.[27] |

A Universal Downstream Workflow

Regardless of the ligation chemistry used, the downstream workflow for analyzing biotinylated biomolecules shares a common logic, leveraging the biotin-streptavidin interaction.

Sources

- 1. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medkoo.com [medkoo.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]

- 20. Site-specific DNA labeling by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biotin-azide.com [biotin-azide.com]

- 22. abpbio.com [abpbio.com]

- 23. vectorlabs.com [vectorlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 29. vectorlabs.com [vectorlabs.com]

- 30. Biotin Azide Plus [baseclick.eu]

hydrophilicity properties of hepta(ethylene glycol) spacers

Technical Whitepaper: Hydrophilicity & Physicochemical Properties of Hepta(ethylene glycol) Spacers

Executive Summary: The "Goldilocks" Spacer

In the rational design of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties (solubility, permeability), pharmacokinetics (PK), and pharmacodynamics (PD).

Hepta(ethylene glycol) (PEG7) has emerged as a high-value "sweet spot" in linker design. With a discrete length of approximately 25–30 Å (extended conformation) and a molecular weight of ~326 Da, PEG7 offers a unique balance. It provides sufficient hydrophilicity to offset the lipophilicity of warheads and E3 ligands (improving aqueous solubility) without incurring the steric bulk or permeability penalties often associated with longer PEG chains (PEG12+). This guide dissects the hydrophilicity mechanisms of PEG7, provides comparative data, and details protocols for validation.

Physicochemical Fundamentals: The Hydration Shell

The hydrophilicity of hepta(ethylene glycol) stems from its polyether backbone. Unlike alkyl spacers, which are hydrophobic and prone to collapse in aqueous media, PEG spacers interact dynamically with solvent molecules.

Mechanism of Hydrophilicity

Each ethylene glycol unit (

-

Coordination Number: Research suggests approximately 2–3 water molecules associate with each ethylene glycol unit.

-

Entropic Effect: This structured water layer prevents the hydrophobic collapse of the linker, maintaining an extended or semi-extended conformation that improves the overall solubility of the conjugate [1].

Visualization: The PEG Hydration Shell Mechanism

Figure 1: Mechanism of PEG-mediated hydrophilicity. The ether oxygens recruit water molecules to form a hydration shell that prevents hydrophobic collapse.

Comparative Lipophilicity (LogP)

The addition of PEG units significantly lowers the partition coefficient (LogP) of a conjugate compared to alkyl linkers. While specific LogP values depend on the payload, the contribution of the linker is consistent.

Table 1: Physicochemical Comparison of Common Linkers

| Linker Type | Structure | Approx. Length (Å) | LogP Contribution (Est.) | Hydrophilicity | Permeability Risk |

| Alkyl (C6) | ~7.5 | +3.0 (Hydrophobic) | Low | High (Lipophilic) | |

| PEG3 | ~11 | -0.9 | Moderate | Good | |

| PEG7 (HEG) | ~26 | -2.1 | High | Balanced | |

| PEG12 | ~45 | -3.6 | Very High | Poor (Too Polar) |

Note: LogP contributions are estimated based on fragment-based calculation methods (ClogP) where one EG unit contributes approximately -0.3 to -0.4 to the LogP [2].

Impact on Drug Design: PROTACs & ADCs

In PROTAC design, the "linkerology" is as vital as the warhead. PEG7 is frequently selected to span the gap between the E3 ligase (e.g., Cereblon, VHL) and the Protein of Interest (POI).

The Permeability-Solubility Trade-off

A major challenge in PROTAC development is the "molecular weight penalty." PROTACs are large (MW > 800 Da), often violating Lipinski's Rule of 5.

-

The Problem: Highly lipophilic linkers (alkyl) improve permeability but lead to poor solubility and aggregation.

-

The PEG7 Solution: PEG7 lowers the cLogP into a more "drug-like" range (typically aiming for cLogP 3–5 for the whole molecule) without making the molecule so polar that it cannot cross the cell membrane [3].

Ternary Complex Formation

The length of PEG7 allows it to act as a flexible tether. If a linker is too short, steric clashes prevent the E3-POI interaction.[1] If too long, the entropic cost of folding reduces binding affinity (the "Hook Effect"). PEG7 often provides the optimal distance for productive ubiquitination.

Visualization: Linker Optimization Workflow

Figure 2: Workflow for optimizing linker length. PEG7 is often the result of balancing cooperativity, solubility, and permeability.

Experimental Protocols: Measuring Hydrophilicity

To validate the hydrophilicity conferred by a PEG7 spacer, a standard "Shake Flask" method is often insufficient due to the low throughput required for screening libraries. Below is a high-throughput, HPLC-based LogD determination protocol.

Protocol: High-Throughput LogD Determination (HPLC Method)

Objective: Determine the distribution coefficient (LogD) of PEG7-conjugated small molecules at physiological pH (7.4).

Materials:

-

1-Octanol (HPLC Grade).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Agilent 1200 Infinity Series (or equivalent) HPLC with DAD.[2]

-

96-well deep-well plates (polypropylene).

Step-by-Step Methodology:

-

Phase Pre-Saturation (Crucial Step):

-

Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separating funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Separate phases: Store "Octanol-saturated PBS" and "PBS-saturated Octanol."

-

-

Sample Preparation:

-

Dissolve the PEG7-conjugate in DMSO to create a 10 mM stock solution.

-

Aqueous Control: Dilute 10 µL of stock into 490 µL of Octanol-saturated PBS.

-

Partition Sample: In a deep-well plate, add 10 µL of stock, 490 µL of Octanol-saturated PBS, and 500 µL of PBS-saturated Octanol.

-

-

Equilibration:

-

Seal the plate tightly.

-

Shake at 800 RPM for 2 hours at room temperature (

). -

Centrifuge at 3000 RPM for 10 minutes to separate phases.

-

-

Quantification (HPLC):

-

Carefully sample the aqueous (bottom) phase and the octanol (top) phase.

-

Inject samples onto a C18 column (e.g., Zorbax Eclipse Plus).

-

Measure the Area Under Curve (AUC) for the compound in both phases.

-

-

Calculation:

Validation Criteria:

-

Mass Balance: The sum of amounts in both phases should equal the initial amount (

). -

Reference Standard: Run Hydrocortisone (LogD ~1.6) as a control [4].

Visualization: LogD Protocol Workflow

Figure 3: Step-by-step workflow for the HPLC-based determination of LogD.

References

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency CuAAC Bioconjugation: A Protocol for Biotin-PEG7-Azide

Abstract

This technical guide details the protocol for conjugating Biotin-PEG7-Azide to alkyne-tagged biomolecules using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard "click" protocols, this guide emphasizes the ligand-assisted copper pre-complexation method using THPTA. This approach minimizes oxidative protein damage and precipitation while maximizing reaction kinetics in aqueous environments. The inclusion of a PEG7 spacer in the biotin linker is critical for maintaining solubility and reducing steric hindrance during downstream streptavidin affinity purification.

Mechanistic Principles & Reagent Selection

The Reagent: Biotin-PEG7-Azide[1][2][3][4][5][6]

-

Function: Heterobifunctional linker for affinity tagging.[1]

-

Structure: Biotin moiety (affinity) + PEG7 spacer (solubility/flexibility) + Azide (reactivity).

-

Why PEG7? Direct biotinylation often leads to aggregation due to biotin's poor solubility. The 7-unit polyethylene glycol (PEG) spacer (~30 Å) renders the molecule water-soluble and extends the biotin away from the protein surface, significantly improving streptavidin binding efficiency compared to PEG0-PEG3 linkers [1].

The Catalyst System: Ligand-Assisted Cu(I)

The reaction relies on Cu(I), which is thermodynamically unstable in water and readily oxidizes to inactive Cu(II) or disproportionates to Cu(0).[2]

-

Standard Error: Using naked CuSO₄/Ascorbate often leads to protein denaturation via Reactive Oxygen Species (ROS) generated by the copper redox cycle.

-

The Solution (THPTA): This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[2][3][4] THPTA acts as a sacrificial reductant target and chelates Cu(I), blocking the generation of hydroxyl radicals while keeping the copper catalytically active [2].

Material Preparation

Reagent Stoichiometry & Stock Solutions

Prepare the following stock solutions. Note the stability requirements.

| Reagent | MW ( g/mol ) | Stock Conc.[5][6][7] | Solvent | Stability |

| Biotin-PEG7-Azide | ~620.7 | 10 mM | DMSO or Water | Store -20°C (Months) |

| CuSO₄ · 5H₂O | 249.68 | 50 mM | ddH₂O | Store RT (Stable) |

| THPTA Ligand | 434.5 | 250 mM | ddH₂O | Store -20°C (Months) |

| Sodium Ascorbate | 198.11 | 100 mM | ddH₂O | FRESH ONLY (Use <4h) |

| Aminoguanidine (Optional) | 123.5 | 100 mM | ddH₂O | Store 4°C (Weeks) |

Critical Note: Sodium Ascorbate oxidizes rapidly in solution (turning yellow). Always prepare fresh crystals in degassed water immediately before the experiment.

Experimental Workflow

The "Pre-Complexation" Strategy

To prevent transient high concentrations of free copper from damaging the protein, never add CuSO₄ and Ligand separately to the protein. Form the catalytic complex first.

Caption: The Pre-complexation workflow ensures Cu(I) is stabilized by THPTA before encountering the protein, minimizing oxidative damage.

Step-by-Step Protocol

Input: Alkyne-modified protein (1–2 mg/mL) in PBS or HEPES (pH 7.0–7.5). Avoid buffers with chelators (EDTA/EGTA) as they strip the copper.

-

Prepare the Catalyst Premix:

-

Mix 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA.

-

Molar Ratio: 1:5 (Cu:Ligand).[3]

-

Incubate for 2 minutes at Room Temperature (RT). The solution should remain clear or turn slightly blue.

-

-

Reaction Assembly (in 1.5 mL tube):

-

Add 50 µL Protein Sample (Alkyne-tagged).

-

Add 3-5 µL Catalyst Premix (Final Cu conc: ~1 mM).

-

Add 1 µL Biotin-PEG7-Azide (10 mM stock).

-

Target: 20–50 molar excess over protein.

-

-

(Optional) Add 5 µL Aminoguanidine (prevents protein-aldehyde crosslinking).

-

INITIATION: Add 2.5 µL Sodium Ascorbate (100 mM stock).

-

-

Incubation:

-

Quenching & Purification:

-

Quench: Add EDTA to a final concentration of 10 mM to chelate the copper.

-

Purify: Remove unreacted Biotin-PEG7-Azide to prevent competition during streptavidin binding.

-

Method A (Preferred): Zeba Spin Desalting Columns (7K MWCO).

-

Method B: Dialysis against PBS (4°C, overnight).

-

Method C: Acetone/Methanol precipitation (if protein tolerates denaturation).

-

-

Optimization & Troubleshooting

If low labeling efficiency or precipitation occurs, consult the matrix below.

| Observation | Probable Cause | Corrective Action |

| Protein Precipitation | Copper concentration too high | Reduce Cu to 0.1–0.5 mM; Increase THPTA ratio to 1:10. |

| No Signal (Western/Flow) | Inactive Ascorbate | Replace Ascorbate. It must be white/crystalline, not yellow. |

| High Background | Non-specific hydrophobic binding | Increase washes; Ensure Biotin-PEG7-Azide is fully removed (use 2x desalting). |

| Protein Degradation | ROS generation | Add Aminoguanidine (5 mM); Ensure Cu:THPTA premixing step is not skipped.[8] |

| Reaction turns brown | Cu(I) oxidation / disproportionation | Inadequate ligand protection. Increase THPTA conc; Degas buffers with N₂. |

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Retrieved from [Link]

-

Jena Bioscience. (2024). CuAAC Cell Reaction Buffer Kit (THPTA based) Protocol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. confluore.com.cn [confluore.com.cn]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. vectorlabs.com [vectorlabs.com]

how to conjugate Biotin-PEG7-Azide to alkyne-modified proteins

Application Note: High-Efficiency Conjugation of Biotin-PEG7-Azide to Alkyne-Modified Proteins via CuAAC

Abstract This technical guide outlines a robust, optimized protocol for the conjugation of Biotin-PEG7-Azide to alkyne-functionalized proteins using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard NHS-ester labeling, this bioorthogonal approach ensures site-specific modification without disrupting active sites. The inclusion of a PEG7 spacer is critical for maintaining protein solubility and preventing steric hindrance during downstream streptavidin binding. This document details the "Click Cocktail" preparation, stoichiometry optimization, and purification strategies required to achieve >90% labeling efficiency while preserving protein stability.

Introduction: The Chemistry of Reliability

The conjugation of biotin to proteins is a cornerstone of affinity purification and detection. However, traditional amine-reactive chemistries (e.g., NHS-Biotin) often lead to heterogeneous products and loss of protein function due to random lysine modification.

Why this approach?

-

Bioorthogonality: The reaction occurs exclusively between the azide on the linker and the alkyne on the protein, ignoring all natural amino acid side chains.

-

The PEG7 Advantage: A 7-unit Polyethylene Glycol (PEG) spacer (~25-30 Å) is mathematically optimal. It provides sufficient length for the biotin to reach the deep binding pocket of Streptavidin (avoiding the "buried ligand" effect) while remaining short enough to prevent the linker from folding back onto the protein surface, which causes aggregation.

-

CuAAC Specificity: The Copper(I)-catalyzed reaction forms a stable 1,2,3-triazole linkage that is resistant to hydrolysis, oxidation, and reduction.

Materials & Reagents

| Component | Specification | Function |

| Protein | Alkyne-modified (e.g., Homopropargylglycine or chemical alkyne) | Target for labeling.[1][2][3][4][5][6][7][8][9] Must be in EDTA-free buffer. |

| Linker | Biotin-PEG7-Azide (MW ~600-800 Da) | Soluble biotin linker. |

| Catalyst | CuSO₄[2][5][7][9][10][11] · 5H₂O (100 mM in ddH₂O) | Source of Copper. |

| Ligand | THPTA (250 mM in ddH₂O) | CRITICAL: Protects protein from oxidative damage and maintains Cu(I) solubility. Do not use TBTA (insoluble in water). |

| Reductant | Sodium Ascorbate (500 mM in ddH₂O) | Reduces Cu(II) to catalytic Cu(I). Must be fresh. |

| Buffer | PBS (pH 7.4) or HEPES | Reaction medium. Avoid Tris if possible (can weakly chelate Cu). NO EDTA. |

| Purification | Zeba™ Spin Columns or Dialysis Cassettes | Removal of unreacted biotin and copper. |

Critical Parameters & "The Why"

The Ligand Ratio (THPTA:Cu):

-

Standard: 5:1 (Ligand:Copper).

-

Why: Free Copper(I) generates Reactive Oxygen Species (ROS) that degrade proteins (histidine oxidation, backbone cleavage). THPTA acts as a sacrificial shield and accelerates the reaction by stabilizing the Cu(I) oxidation state.

Stoichiometry:

-

Target: 20–50 molar equivalents of Biotin-PEG7-Azide per protein.

-

Why: "Click" reactions follow second-order kinetics. Since protein concentration is usually low (<50 µM), driving the reaction to completion requires a high local concentration of the azide tag.

Buffer Compatibility:

-

Avoid: EDTA, EGTA (Chelators strip the copper).

-

Avoid: DTT, Mercaptoethanol (Thiols reduce Cu(II) too aggressively and can precipitate it as Cu-sulfides or poison the catalyst).

Detailed Protocol: CuAAC Biotinylation

Phase 1: Preparation of the "Click Cocktail"

Author's Note: Do not add copper directly to the protein. Premixing Cu and Ligand is the single most important step to prevent protein precipitation.

-

Calculate Reagents: Determine the volume needed for a 50 µM final protein concentration in a 500 µL reaction.

-

Prepare Catalyst Premix (5x concentrate):

-

Mix CuSO₄ and THPTA in a separate tube.

-

Ratio: 1 µL of 100 mM CuSO₄ + 2 µL of 250 mM THPTA.

-

Incubate for 5 minutes. The solution should remain clear/light blue.

-

Result: This forms the Cu-THPTA complex.

-

Phase 2: The Reaction

-

Protein Setup: Dilute alkyne-protein to 1–2 mg/mL (approx. 20–50 µM) in PBS.

-

Add Linker: Add Biotin-PEG7-Azide (stock in DMSO/Water) to a final concentration of 500 µM (10–25 equivalents).

-

Add Catalyst: Add the Cu-THPTA Premix to the protein/azide mixture.

-

Final Cu concentration: 1 mM.

-

Final THPTA concentration: 5 mM.[12]

-

-

Initiate: Add Sodium Ascorbate to a final concentration of 5 mM.

-

Pro-Tip: The solution may turn slightly yellow; this is normal (ascorbate oxidation).

-

-

Incubate: Rotate end-over-end for 30–60 minutes at Room Temperature (RT), protected from light.

-

Note: Do not exceed 2 hours unless at 4°C to minimize ROS damage.

-

Phase 3: Quenching & Purification

-

Quench: Add EDTA to a final concentration of 10 mM. This strips the copper and stops the reaction.

-

Purify:

-

Method A (Fast): Use a Desalting Spin Column (7K MWCO) equilibrated with PBS.

-

Method B (Thorough): Dialyze against 1L PBS with 2 changes over 24 hours.

-

Goal: Remove free Biotin-PEG7-Azide. Free biotin will competitively inhibit downstream streptavidin binding.

-

Quality Control (QC)

A. HABA Displacement Assay (Quantification)

To determine the Molar Ratio of Biotin/Protein (Dye-to-Protein Ratio).[8][13][14]

-

Measure absorbance of HABA/Avidin reagent at 500 nm (

).[14] -

Measure

again.[14] The decrease in absorbance is proportional to biotin content. -

Calculation:

B. Streptavidin Shift Assay (Qualitative)

-

Incubate 1 µg of labeled protein with excess Streptavidin (RT, 15 min).

-

Run on SDS-PAGE (do not boil samples to preserve Streptavidin tetramer).

-

Result: The biotinylated protein band will shift significantly higher in MW (or disappear into a high-MW complex) compared to the unshifted control.

Workflow Visualization

Figure 1: Step-by-step logic flow for CuAAC conjugation, highlighting the critical catalyst premixing step.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Protein Precipitation | Copper induced denaturation or high hydrophobicity. | 1. Ensure THPTA is used (5:1 ratio). 2. Add 5-10% Glycerol or DMSO to the buffer. 3. Dilute protein further (reduce to 0.5 mg/mL). |

| Low Labeling Efficiency | Oxidized Ascorbate or Oxygen inhibition. | 1. Use fresh Sodium Ascorbate (make daily). 2. Degas buffers (bubble with N₂ for 2 mins). 3. Increase Azide equivalents to 50x. |

| High Background in Blot | Free Biotin not removed. | 1. Perform a second desalting step.[16] 2. Ensure dialysis volume is >100x sample volume. |

| No Shift in Gel | Failed reaction or "Buried" Alkyne. | 1. Add 0.1% SDS (if protein tolerates) to expose residues. 2. Verify Alkyne presence on starting material.[7] |

References

-

Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling of Proteins. Retrieved from thermofisher.com. Link

-

Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit Protocol. Retrieved from jenabioscience.com. Link

-

BroadPharm. (n.d.). Click Chemistry Protocols. Retrieved from broadpharm.com.[9] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), γ-phosphate CLICK-functionalized ATP analogs: Kinase substrate identification by non-radioactive in vitro Phosphorylation - Jena Bioscience [jenabioscience.com]

- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. confluore.com.cn [confluore.com.cn]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. broadpharm.com [broadpharm.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. anaspec.com [anaspec.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Copper-Free Click Chemistry for Biotinylation using Biotin-PEG7-Azide

Abstract

This guide details the methodology for biotinylating biomolecules using Biotin-PEG7-Azide via copper-free click chemistry (SPAAC). Unlike traditional copper-catalyzed methods (CuAAC), SPAAC utilizes ring-strain to drive the reaction between an azide and a cyclooctyne (e.g., DBCO or BCN), eliminating the need for cytotoxic copper catalysts.[1][2][3] This protocol focuses on a two-step workflow: (1) functionalizing a target protein with a DBCO moiety, and (2) reacting it with Biotin-PEG7-Azide. The inclusion of a PEG7 spacer is critical for maintaining water solubility and reducing steric hindrance during subsequent streptavidin binding.

Scientific Foundation & Mechanism

The SPAAC Advantage

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the high potential energy stored in the strained cyclooctyne ring (approx. 18 kcal/mol). Upon reaction with an azide, this ring strain is released, driving the formation of a stable triazole conjugate without external energy or catalysts.[4]

Why Biotin-PEG7-Azide?

-

Bioorthogonality: The azide group is inert to biological functional groups (amines, thiols, carboxyls), ensuring high specificity.[2][3]

-

Solubility & Linker Physics: Biotin is hydrophobic. Direct attachment to proteins can cause aggregation. The PEG7 (polyethylene glycol) spacer provides a hydrophilic shield, enhancing solubility.[5] Furthermore, the ~30 Å length of the PEG7 arm prevents the bulky protein from sterically blocking the biotin-streptavidin interaction.

-

Copper-Free Safety: Eliminates oxidative damage to proteins and toxicity to live cells caused by Cu(I) catalysts used in traditional click chemistry.

Reaction Mechanism Diagram

Figure 1: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group on the biotin linker attacks the strained alkyne (DBCO), forming a stable triazole product.

Materials & Reagents

Core Reagents

-

DBCO-NHS Ester: For converting protein amines to click-reactive sites.

-

Target Protein: Purified antibody or protein of interest (concentration > 1 mg/mL preferred).

Buffers & Solvents

-

Labeling Buffer: PBS, pH 7.2–7.5. (Avoid Tris or Glycine during DBCO-NHS step; acceptable for Click step).

-

Solvent: Anhydrous DMSO or DMF (for dissolving reagents).

-

Desalting Columns: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Pre-Reaction Considerations (Critical Parameters)

| Parameter | Recommendation | Rationale |

| Stoichiometry | 5–20x Molar Excess (DBCO) | Ensures sufficient click-handles are installed on the protein. |

| Concentration | > 2 mg/mL (Protein) | SPAAC is second-order kinetics; higher concentration = faster reaction. |

| pH | 7.0 – 8.0 | Optimal for stability; low pH (<5) can degrade DBCO over time. |

| Temperature | RT or 4°C | Reaction works at 4°C (overnight) to preserve labile proteins. |

| DMSO Tolerance | < 20% Final Vol. | High organic solvent can denature proteins; keep DMSO low. |

Protocol 1: In Vitro Protein Biotinylation

This workflow involves two phases: (1) Installing the DBCO handle, and (2) The Click Reaction with Biotin-PEG7-Azide.

Phase 1: DBCO Functionalization

-

Preparation: Dissolve the target protein in PBS (pH 7.4) to a concentration of 2–5 mg/mL. Note: Remove any amine-containing buffers (Tris, Glycine).

-

Reagent Setup: Dissolve DBCO-NHS Ester in anhydrous DMSO to 10 mM. Prepare immediately before use.

-

Conjugation: Add 10–20 molar equivalents of DBCO-NHS to the protein solution.

-

Example: For 100 µL of IgG (150 kDa, 2 mg/mL), add ~1.3 µL of 10 mM DBCO-NHS.

-

-

Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.

-

Purification (Crucial): Remove unreacted DBCO-NHS using a desalting column equilibrated with PBS. This prevents free DBCO from competing in the next step.

Phase 2: Copper-Free Click Reaction

-

Reagent Setup: Dissolve Biotin-PEG7-Azide in DMSO to 10 mM.

-

Reaction: Add 5–10 molar equivalents of Biotin-PEG7-Azide (relative to the protein) to the DBCO-labeled protein.

-

Note: Since DBCO is already attached, we use a slight excess of Azide to ensure all DBCO sites are biotinylated.

-

-

Incubation: Incubate at RT for 2–4 hours or at 4°C overnight.

-

Tip: SPAAC is slower than NHS-ester chemistry. Overnight incubation often yields higher efficiency.

-

-

Quenching (Optional): If precise stopping is required, add excess free DBCO acid, but usually purification is sufficient.

-

Final Purification: Remove excess Biotin-PEG7-Azide using a desalting column (7K MWCO).

-

Storage: Store the biotinylated protein at -20°C with glycerol or at 4°C for short term.

Workflow Visualization

Figure 2: Step-by-step workflow for converting a standard protein into a biotinylated conjugate using DBCO-NHS and Biotin-PEG7-Azide.

Protocol 2: Live Cell Surface Labeling

This protocol labels cell surface proteins. Note that metabolic labeling (sugar feeding) typically installs an Azide on the surface. Since our reagent is Biotin-PEG7-Azide , we cannot use Azide-sugars. We must install DBCO on the surface first.

-

Cell Prep: Wash adherent cells (e.g., HeLa, CHO) 3x with warm PBS (pH 7.4).

-

DBCO Installation: Treat cells with 50 µM DBCO-Sulfo-NHS (membrane impermeable) in PBS for 30 mins at 4°C.

-

Why 4°C? To prevent endocytosis of the reagent, restricting labeling to the surface.

-

-

Wash: Wash cells 3x with PBS + 1% BSA to quench unreacted NHS and remove excess reagent.

-

Click Reaction: Add Biotin-PEG7-Azide (20–50 µM) in culture media or PBS.

-

Incubation: Incubate for 1 hour at 37°C (or 4°C if internalization must be avoided).

-

Detection: Wash 3x with PBS. Stain with Streptavidin-Fluorophore conjugate for imaging.

Troubleshooting & Optimization (Expertise)

Common Failure Modes

-

Low Biotinylation Efficiency:

-

Cause: Hydrolysis of DBCO-NHS before it reacted with the protein.

-

Fix: Ensure DBCO-NHS is dissolved in anhydrous DMSO immediately before use. Do not store diluted aqueous stocks.

-

-

Precipitation:

-

Cause: Over-labeling with hydrophobic DBCO.

-

Fix: Reduce DBCO molar excess. The Biotin-PEG7-Azide is soluble, but the intermediate DBCO-protein might not be if the protein is already hydrophobic.

-

-

High Background in Imaging:

-

Cause: Non-specific sticking of Biotin-PEG7-Azide.

-

Fix: Increase washing steps. Use 0.1% Tween-20 in wash buffers (if compatible with cells).

-

QC Validation: HABA Assay

To quantify biotin incorporation, use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Measure Absorbance at 500 nm of HABA/Avidin reagent.

-

Add biotinylated sample. Biotin displaces HABA.

-

Measure decrease in A500. Calculate moles of biotin per mole of protein.

References

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society.[8] Link

-

Vector Laboratories. "Biotin-dPEG®7-azide Specifications and Solubility." Vector Labs Product Guide. Link

-

BenchChem. "DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers." BenchChem Technical Guides. Link

-

Thermo Fisher Scientific. "EZ-Link TFP Ester-PEG4-DBCO User Guide." Thermo Fisher Protocol. Link

-

Jena Bioscience. "Click Chemistry: Background and Protocols." Jena Bioscience. Link

Sources

Precision Surface Mapping: Labeling Alkyne-Modified Cell Surface Proteins with Biotin-PEG7-Azide

Abstract & Introduction

The elucidation of the cell surface proteome (surfaceome) is critical for drug discovery, particularly in identifying novel immunotherapeutic targets. However, surface proteins are often low-abundance, hydrophobic, and heavily glycosylated, making them difficult to analyze using standard proteomic workflows.

This guide details the application of alpha-Biotin-omega-azido hepta(ethylene glycol) (Biotin-PEG7-Azide) for the high-specificity labeling of cell surface proteins. Unlike standard biotinylation reagents (e.g., Sulfo-NHS-Biotin) that indiscriminately label all surface amines, this protocol utilizes Bioorthogonal Click Chemistry .

By metabolically engineering cells to express alkyne-tagged glycoproteins, researchers can utilize the Biotin-PEG7-Azide probe to selectively map the "active" surfaceome. The inclusion of a PEG7 spacer is a critical design feature, providing optimal solubility and reach while minimizing the steric hindrance and aggregation often seen with hydrophobic biotin linkers.

Technical Principle: The "Click" Interface

The core mechanism relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Because the reagent provided is an Azide (Biotin-PEG7-N3 ), the target cells must be engineered to present a terminal Alkyne .

The Chemical Logic

-

Metabolic Incorporation: Cells are fed a sugar analog (e.g., Ac4ManNAl - tetraacetylated N-(4-pentynoyl)mannosamine). The cellular machinery processes this analog and displays it as a terminal alkyne on cell surface sialic acids.

-

The Probe (Biotin-PEG7-Azide):

-

Biotin Head: High-affinity handle (

) for Streptavidin enrichment. -

PEG7 Spacer: A discrete, 27-atom hydrophilic bridge.[1] It prevents the biotin tag from burying itself in the lipid bilayer and ensures the azide group remains accessible in aqueous media.

-

Azide Tail: The bioorthogonal reactive group that snaps onto the cell surface alkyne.

-

-

The Catalyst (BTTAA-Cu): We utilize BTTAA , a third-generation ligand that chelates Cu(I), accelerating the reaction while protecting the cell from copper-induced reactive oxygen species (ROS).

Mechanism Diagram[2]

Figure 1: The bioorthogonal ligation of Biotin-PEG7-Azide to a cell-surface alkyne via CuAAC.

Experimental Workflow

The following workflow is designed for Live Cell Labeling followed by lysis and enrichment.

Phase 1: Metabolic Labeling (Day 1-3)

Cells are cultured with alkyne-modified sugars. The choice of sugar determines the subset of the proteome labeled.

-

Ac4ManNAl (50 µM): Labels Sialic Acid (Sialome).

-

Ac4GalNAl (50 µM): Labels Mucin-type O-glycans.

-

Homopropargylglycine (HPG): Labels nascent protein synthesis (requires methionine starvation).

Phase 2: The Click Reaction (Day 3)

The Biotin-PEG7-Azide is reacted with the surface alkynes.

-

Critical Decision: Use BTTAA ligand.[2][3] Older ligands (TBTA) are insoluble and toxic. BTTAA allows this reaction to occur on live cells with >95% viability.

Phase 3: Enrichment & Analysis (Day 3-4)

Biotinylated proteins are captured on Streptavidin beads, rigorously washed to remove non-specific binders, and eluted for Western Blot or Mass Spectrometry.

Figure 2: Step-by-step experimental workflow for surfaceome mapping.

Detailed Protocol

Materials Required[2][4][5][6][7][8][9][10][11][12]

-

Probe: Biotin-PEG7-Azide (10 mM stock in DMSO).

-

Metabolic Label: Ac4ManNAl (10 mM stock in DMSO).

-

Catalyst System:

-

CuSO4 (20 mM in water).

-

BTTAA Ligand (100 mM in water).

-

Sodium Ascorbate (100 mM in water, Freshly Prepared ).

-

-

Lysis Buffer: RIPA buffer with Protease Inhibitors.

-

Beads: Streptavidin Magnetic Beads.

Step 1: Metabolic Labeling[2][13]

-

Seed cells (e.g., HeLa, HEK293) to reach 70% confluence.

-

Add Ac4ManNAl to the culture medium at a final concentration of 50 µM .

-

Incubate for 24–48 hours at 37°C / 5% CO2.

-

Control: Prepare a negative control flask with DMSO only (no sugar).

-

Step 2: The "Click" Labeling (Live Cell Compatible)

Note: Perform all steps on ice unless using the BTTAA live-cell optimized method described below.

-

Preparation: Calculate the volume of "Click Master Mix" needed (approx. 500 µL per well of a 6-well plate).

-

Premix Copper-Ligand Complex (Critical):

-